Tromboxano B3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

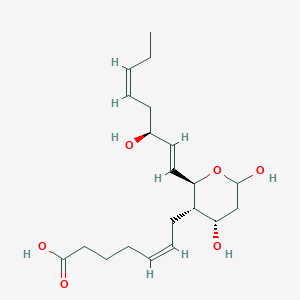

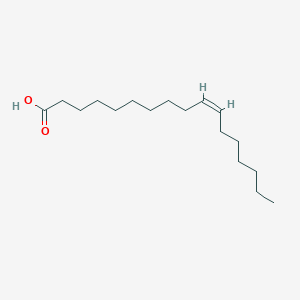

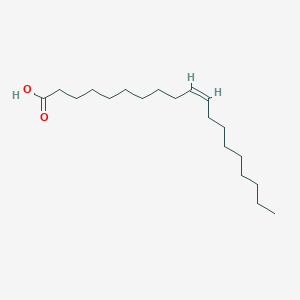

Tromboxano B3 es un miembro de la familia de tromboxanos, que son lípidos biológicamente activos derivados del ácido araquidónico. This compound es un análogo de la prostaglandina que se forma a través de la vía metabólica de la ciclooxigenasa. Se genera en las plaquetas y las células endoteliales vasculares y desempeña un papel en varios procesos fisiológicos, incluida la agregación plaquetaria y la vasoconstricción .

Aplicaciones Científicas De Investigación

Tromboxano B3 tiene numerosas aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la vía de la ciclooxigenasa y la síntesis de eicosanoides.

Biología: Se estudia this compound por su papel en la agregación plaquetaria y la vasoconstricción, lo cual es fundamental para comprender las enfermedades cardiovasculares.

Medicina: La investigación sobre this compound contribuye al desarrollo de agentes terapéuticos que se dirigen a las vías de los tromboxanos para tratar afecciones como la trombosis y la hipertensión.

Mecanismo De Acción

Tromboxano B3 ejerce sus efectos al unirse a los receptores de tromboxano, que son receptores acoplados a proteínas G. Al unirse, activa las vías de señalización intracelular que conducen a la agregación plaquetaria y la vasoconstricción. Los principales objetivos moleculares incluyen el receptor de tromboxano y varias moléculas de señalización descendentes involucradas en la regulación del tono vascular y la función plaquetaria .

Compuestos similares:

Tromboxano A2: Un potente vasoconstrictor y agregador plaquetario, pero más inestable que el this compound.

Tromboxano B2: Un metabolito estable del tromboxano A2, con actividades biológicas similares pero diferentes perfiles de estabilidad.

Singularidad del this compound: this compound es único debido a su formación a partir del ácido eicosapentaenoico, que se deriva de fuentes dietéticas como el aceite de pescado. Esto lo hace menos potente que el tromboxano A2, pero aún biológicamente activo, lo que contribuye a su papel distinto en la modulación de las funciones cardiovasculares .

Análisis Bioquímico

Biochemical Properties

Thromboxane B3 interacts with several enzymes and proteins. It is a product of the cyclooxygenase (COX) metabolic pathway, specifically derived from arachidonic acid . The enzymes involved in its synthesis include cyclooxygenase and thromboxane synthase . These interactions are crucial for the formation of Thromboxane B3.

Cellular Effects

Thromboxane B3 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Thromboxane B3 is known to augment cellular immune responses and inflammatory tissue injury .

Molecular Mechanism

Thromboxane B3 exerts its effects at the molecular level through several mechanisms. It binds to any of the thromboxane receptors, G-protein-coupled receptors coupled to the G protein Gq . This binding interaction leads to various cellular responses, including vasoconstriction and platelet aggregation .

Temporal Effects in Laboratory Settings

The effects of Thromboxane B3 can change over time in laboratory settings. It has been reported that Thromboxane B3 is involved in critical events for ovulation and regulates extracellular PGE2 concentration for follicular development in the ovaries

Dosage Effects in Animal Models

The effects of Thromboxane B3 can vary with different dosages in animal models. For instance, Thromboxane inhibitors have been shown to prolong graft survival and improve graft function in animal models of rejection

Metabolic Pathways

Thromboxane B3 is involved in the cyclooxygenase (COX) metabolic pathway . It is derived from arachidonic acid, which is metabolized by the enzymes cyclooxygenase and thromboxane synthase to form Thromboxane B3 .

Transport and Distribution

It is known that Thromboxane B3 is generated from arachidonic acid in platelets and vascular endothelial cells , suggesting that it may be transported and distributed through these cells.

Subcellular Localization

Given that it is synthesized in platelets and vascular endothelial cells , it is likely that Thromboxane B3 is localized in these cells

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Tromboxano B3 se sintetiza a partir del ácido araquidónico a través de la acción de las enzimas ciclooxigenasa y tromboxano sintasa. El proceso implica la conversión del ácido araquidónico a prostaglandina H2, que luego se convierte en tromboxano A3 y posteriormente en this compound .

Métodos de producción industrial: La producción industrial de this compound normalmente implica la extracción y purificación del ácido araquidónico a partir de fuentes biológicas, seguida de la conversión enzimática utilizando ciclooxigenasa y tromboxano sintasa. Las condiciones de reacción se controlan cuidadosamente para optimizar el rendimiento y la pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: Tromboxano B3 experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar diferentes metabolitos.

Reducción: Se puede reducir en condiciones específicas para producir otros compuestos biológicamente activos.

Sustitución: this compound puede participar en reacciones de sustitución, donde los grupos funcionales se reemplazan por otros.

Reactivos y condiciones comunes:

Agentes oxidantes: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Agentes reductores: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo como agentes reductores.

Reactivos de sustitución: Se pueden utilizar varios reactivos orgánicos para reacciones de sustitución, según el producto deseado.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados hidroxilados y carboxilados de this compound, que tienen actividades biológicas distintas .

Comparación Con Compuestos Similares

Thromboxane A2: A potent vasoconstrictor and platelet aggregator, but more unstable than thromboxane B3.

Thromboxane B2: A stable metabolite of thromboxane A2, with similar biological activities but different stability profiles.

Uniqueness of Thromboxane B3: Thromboxane B3 is unique due to its formation from eicosapentaenoic acid, which is derived from dietary sources like fish oil. This makes it less potent than thromboxane A2 but still biologically active, contributing to its distinct role in modulating cardiovascular functions .

Propiedades

Número CAS |

71953-80-5 |

|---|---|

Fórmula molecular |

C20H32O6 |

Peso molecular |

368.5 g/mol |

Nombre IUPAC |

(E)-7-[4,6-dihydroxy-2-[(1E,5E)-3-hydroxyocta-1,5-dienyl]oxan-3-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h3-4,6-7,12-13,15-18,20-22,25H,2,5,8-11,14H2,1H3,(H,23,24)/b6-3+,7-4+,13-12+ |

Clave InChI |

OYPPJMLKAYYWHH-OHVJZDGFSA-N |

SMILES |

CCC=CCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O |

SMILES isomérico |

CC/C=C/CC(/C=C/C1C(C(CC(O1)O)O)C/C=C/CCCC(=O)O)O |

SMILES canónico |

CCC=CCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O |

Descripción física |

Solid |

Sinónimos |

thromboxane B3 TXB3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is TXB3 formed in the body?

A1: TXB3 is formed through the enzymatic metabolism of EPA. Following the release of EPA from membrane phospholipids, typically by phospholipase A2, it becomes a substrate for cyclooxygenase and subsequently thromboxane synthase, ultimately yielding TXA3. TXA3 is unstable and rapidly hydrolyzes to form TXB3. [, , , ]

Q2: How does dietary intake of EPA affect TXB3 levels?

A2: Dietary supplementation with EPA-rich sources, like fish oil, significantly elevates TXB3 levels in the body. This effect has been observed in various studies where participants consuming EPA demonstrated increased TXB3 production in platelets and higher urinary excretion of TXB3 metabolites. [, , , , , ]

Q3: What are the biological effects of TXB3 compared to TXB2?

A3: TXB3 is known to have significantly weaker pro-aggregatory effects on platelets compared to TXB2, which is a potent inducer of platelet aggregation. This difference arises from their different fatty acid precursors and has implications for their respective roles in cardiovascular health. [, , , , , ]

Q4: Does TXB3 have any other biological activities besides its effects on platelets?

A4: While the effects of TXB3 on platelet aggregation are well-documented, research on its other biological activities is ongoing. Studies suggest potential roles in inflammation modulation, possibly contributing to the beneficial effects observed with omega-3 fatty acid intake. [, , , ]

Q5: What analytical techniques are commonly used to detect and quantify TXB3?

A5: Gas chromatography coupled with mass spectrometry (GC/MS) is widely employed for the identification and quantification of TXB3. This technique offers high sensitivity and specificity, allowing for accurate measurements in various biological samples. [, , , ]

Q6: Are there any alternative methods for analyzing TXB3?

A6: Besides GC/MS, other techniques like high-performance liquid chromatography coupled with enzyme-linked immunosorbent assay (HPLC/ELISA) have been developed for TXB3 analysis. These methods offer advantages in terms of sample preparation and throughput, making them suitable for specific research applications. [, , , ]

Q7: Can TXB3 levels serve as a marker for EPA intake and metabolism?

A7: Yes, TXB3 levels are considered a reliable marker for assessing EPA intake and metabolism. Studies have shown a direct correlation between dietary EPA consumption and increased TXB3 levels, indicating its role as a valuable biomarker. [, , , , ]

Q8: What are some future research directions for understanding TXB3 better?

A9: Future research should focus on: - Detailed characterization of TXB3 receptors and downstream signaling pathways. [] - Investigating the potential therapeutic applications of modulating TXB3 levels in specific diseases. [, , ] - Developing more efficient and cost-effective analytical methods for large-scale clinical studies. [, , ] - Exploring the interplay between TXB3 and other lipid mediators in health and disease. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-](/img/structure/B162535.png)

![7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B162540.png)